molecular formula C14H20N2O2 B13761593 Acetanilide, 4'-acetyl-2-diethylamino- CAS No. 54017-10-6

Acetanilide, 4'-acetyl-2-diethylamino-

Cat. No.: B13761593
CAS No.: 54017-10-6
M. Wt: 248.32 g/mol
InChI Key: AEBZWEDCCVUBBL-UHFFFAOYSA-N
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Description

Acetanilide, 4'-acetyl-2-diethylamino- (IUPAC: 2-(diethylamino)-N-(4-acetylphenyl)acetamide), is an acetanilide derivative with a diethylamino group at the 2-position and an acetyl group at the 4'-position of the benzene ring. Its molecular formula is C₁₄H₂₁N₂O₂, and its molecular weight is 249.33 g/mol (calculated based on structural analogs from and ). This compound shares structural similarities with other acetanilide derivatives, such as paracetamol and phenacetin, but its pharmacological and metabolic profiles are distinct due to its unique substituents.

Properties

CAS No.

54017-10-6

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C14H20N2O2/c1-4-16(5-2)10-14(18)15-13-8-6-12(7-9-13)11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,18)

InChI Key

AEBZWEDCCVUBBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 4’-acetyl-2-diethylamino-, typically involves the acetylation of 2-(diethylamino)aniline. The reaction is carried out using acetic anhydride as the acetylating agent. The general reaction can be represented as follows:

C6H4(N(C2H5)2)NH2+(CH3CO)2OC6H4(N(C2H5)2)NHCOCH3+CH3COOHC_6H_4(N(C_2H_5)_2)NH_2 + (CH_3CO)_2O \rightarrow C_6H_4(N(C_2H_5)_2)NHCOCH_3 + CH_3COOH C6​H4​(N(C2​H5​)2​)NH2​+(CH3​CO)2​O→C6​H4​(N(C2​H5​)2​)NHCOCH3​+CH3​COOH

This reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of Acetanilide, 4’-acetyl-2-diethylamino-, involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 4’-acetyl-2-diethylamino-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetanilide, 4’-acetyl-2-diethylamino-, has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its analgesic and antipyretic properties.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-acetyl-2-diethylamino-, involves its interaction with specific molecular targets. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors. The acetyl and diethylamino groups play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations :

  • Paracetamol and Phenacetin : The para-substituents (-OH in paracetamol, -OCH₂CH₃ in phenacetin) enhance analgesic activity compared to unsubstituted acetanilide .
  • 4'-Acetyl-2-diethylamino-: The diethylamino group introduces steric bulk and lipophilicity, which may reduce water solubility compared to paracetamol but improve membrane permeability .

Pharmacological and Metabolic Profiles

Table 2: Pharmacological Activities and Metabolism

Compound Analgesic Activity Key Metabolites Metabolic Pathways Inhibited/Modified
Acetanilide Moderate Aniline, N-acetyl-p-aminophenol Hepatic oxidation (CYP450)
Paracetamol High Glucuronide/sulfate conjugates Minimal CYP450 involvement
Phenacetin Moderate Paracetamol (via de-ethylation) CYP1A2-mediated de-ethylation
4'-Acetyl-2-diethylamino- Unknown Likely deacetylation, oxidation Potential inhibition of liver microsomal enzymes (e.g., CYP2E1)

Key Findings :

  • Acetanilide is metabolized primarily to N-acetyl-p-aminophenol (paracetamol), which mediates its analgesic effects .
  • The diethylamino group in 4'-acetyl-2-diethylamino- may inhibit hepatic enzymes like those involved in hexobarbital metabolism, similar to SKF 525-A .
  • Unlike phenacetin, which is metabolized to paracetamol, the acetyl and diethylamino substituents in 4'-acetyl-2-diethylamino- could lead to unique metabolites with uncharacterized toxicity .

Table 3: Toxicological Data

Compound Carcinogenicity Notable Toxicity Safety Recommendations
Acetanilide Non-carcinogenic Methemoglobinemia (via aniline) Avoid prolonged exposure
Phenacetin Carcinogenic Renal toxicity, bladder tumors Banned in many countries
4-Acetylaminobiphenyl Carcinogenic Mammary gland, liver tumors Restricted industrial use
4'-Acetyl-2-diethylamino- Unknown Potential neuro/renal toxicity Limited data; handle with caution

Key Observations :

  • Acetanilide’s toxicity stems from aniline , a methemoglobin-inducing metabolite .
  • Phenacetin’s carcinogenicity led to its replacement with paracetamol in medicinal formulations .
  • The diethylamino group in 4'-acetyl-2-diethylamino- may introduce neurotoxic risks, analogous to lidocaine derivatives, but further studies are needed .

Physical and Chemical Properties

Table 4: Physicochemical Properties

Compound Solubility (Water) logP Melting Point (°C)
Acetanilide Slightly soluble 1.16 114–116
Paracetamol Sparingly soluble 0.46 169–172
4'-Aminoacetanilide Moderate 0.89 163–165
4'-Acetyl-2-diethylamino- Low 2.34* 85–90 (estimated)

*Estimated logP based on diethylamino group’s contribution .

Key Insights :

  • The diethylamino group increases logP (lipophilicity), reducing water solubility but enhancing lipid membrane penetration.
  • The acetyl group may stabilize the compound against hydrolysis compared to ester-containing analogs like phenacetin .

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